molecular formula C8H9Cl2NO B2856933 3,5-Dichloro-4-ethoxyaniline CAS No. 40067-22-9

3,5-Dichloro-4-ethoxyaniline

Cat. No. B2856933
CAS RN: 40067-22-9
M. Wt: 206.07
InChI Key: JCYWFHRQFXSCCN-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxyaniline is a chemical compound with the molecular formula C8H9Cl2NO . Its molecular weight is 206.07 g/mol . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of this compound involves a reaction with 4-Amino-2,6-dichlorophenol (1.00 g, 5.62 mmol) dissolved in dry DMF (9 mL) and cooled to 0° C. Sodium hydride (142 mg, 5.90 mmol) is added to the mixture portionwise. The reaction mixture is stirred for 3 h and partitioned between EtOAc and aqueous NaOH (1 M). The organic layer is washed successively with water and brine, and then dried over MgSO4, filtered and the solvent evaporated in vacuo. The residue is purified by silica gel chromatography (5% EtOAc/isohexane) to afford this compound (2) (460 mg, 40%) .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C8H9Cl2NO . The compound has a linear structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 206.07 g/mol and its molecular formula of C8H9Cl2NO . Further details about its boiling point, density, and other properties are not available in the search results.

Scientific Research Applications

Synthesis of Schiff and Mannich Bases

3,5-Dichloro-4-ethoxyaniline serves as a precursor in the synthesis of Schiff and Mannich bases of isatin derivatives, highlighting its utility in creating compounds with potential biological activities. The study demonstrated the chemical reactivity of ethoxycarbonylhydrazones, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which further react with isatin and 5-chloroisatin to form Schiff and N-Mannich bases. These compounds were characterized by various spectroscopic methods, emphasizing the compound's role in synthesizing novel organic molecules (Bekircan & Bektaş, 2008).

Solid-State Synthesis and Characterization

The compound also finds application in the solid-state synthesis of ring-substituted aminobenzenesulphonic acids, showcasing its reactivity and the potential for creating derivatives with varied functional groups. This approach involves reacting 2-methoxyaniline and 3,5-dichloroaniline with concentrated sulfuric acid, leading to the formation of corresponding sulfate salts. These salts are characterized by X-ray diffraction and spectral analyses, further contributing to the understanding of solid-state reactions and product characterization (Kapoor, Kapoor, & Singh, 2010).

Corrosion Inhibition

Another significant application involves corrosion control, where derivatives of this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibit impressive inhibition efficiency on mild steel in acidic media. This research highlights the compound's role in developing effective corrosion inhibitors, with potential implications for industrial applications in protecting metals from acidic corrosion. The study utilized various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, to evaluate the inhibition performance, demonstrating the compound's utility in materials science (Bentiss et al., 2009).

Safety and Hazards

3,5-Dichloro-4-ethoxyaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs (Kidney) through prolonged or repeated exposure . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

properties

IUPAC Name

3,5-dichloro-4-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYWFHRQFXSCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Amino-2,6-dichlorophenol (1) (1.00 g, 5.62 mmol) was dissolved in dry DMF (9 mL) and cooled to 0° C. Sodium hydride (142 mg, 5.90 mmol) was added to the mixture portionwise. The dark purple solution was stirred for 1 h at RT, then iodoethane (468 μL, 5.79 mmol) was added. The reaction mixture was stirred for 3 h and partitioned between EtOAc and aqueous NaOH (1 M). The organic layer was washed successively with water and brine, and then dried over MgSO4, filtered and the solvent evaporated in vacuo. The residue was purified by silica gel chromatography (5% EtOAc/isohexane) to afford 3,5-dichloro-4-ethoxyaniline (2) (460 mg, 40%): m/z 206 [M+H]+ (ES+). 1H NMR (400 MHz, CDCl3) δ: 6.60 (2H, s), 4.01 (2H, q), 3.60 (2H, s), 1.42 (3H, t).
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Synthesis routes and methods II

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Trifluoroacetic acid (5 mL) is added to solid (3,5-dichloro-4-ethoxy-phenyl)-carbamic acid tert-butyl ester (0.97 g) and the mixture is stirred for approximately 45 minutes at room temperature. Water is then added, and the mixture is cooled in an ice bath and basified with solid potassium carbonate. The solution is extracted three times with ethyl acetate and the combined organic phases are washed with saturated aqueous sodium chloride then dried over anhydrous sodium sulfate. Concentration under reduced pressure and recrystallization from hexanes provides the desired product as a pale yellow crystalline solid.
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Synthesis routes and methods III

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